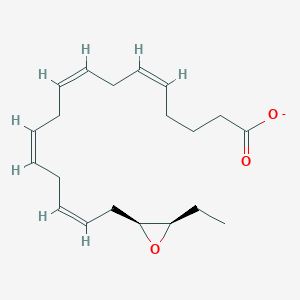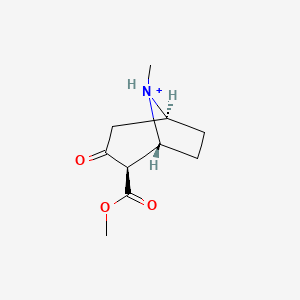
Methoxycyclohexane
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methoxycyclohexane derivatives, such as 1-Methoxycyclohexene, involves the reaction of cyclohexanone with dimethyl orthoformate, producing 1,1-dimethoxycyclohexane. This intermediate then undergoes cleavage using BPO4 as a catalyst in a fixed bed at 240℃ under reduced pressure, achieving an overall yield of 83% (Zhangjie Shi, 2006).
Molecular Structure Analysis
Molecular structure analysis of Methoxycyclohexane derivatives, such as 1-methoxycyclohexene, shows a predominant cis conformation in the gas phase. Detailed electron diffraction investigations have provided insights into the bonded parameters and ring angles, contributing to the understanding of the molecule's conformational behavior (A. Lowrey et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving Methoxycyclohexane derivatives are diverse. For instance, the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide yields a mixture of stereoisomeric bromohydrins. These reactions are influenced by electronic and steric factors, offering insights into the reactivity and functionalization of Methoxycyclohexane compounds (R. Bannard et al., 1965).
Physical Properties Analysis
The physical properties of Methoxycyclohexane derivatives, such as 2-methoxycyclohexanol, have been extensively studied. Thermodynamic parameters like specific heat capacity and standard enthalpy change of combustion are determined to understand the compound's behavior under different conditions (Junbo Feng et al., 2018).
Chemical Properties Analysis
The chemical properties of Methoxycyclohexane derivatives reveal interesting aspects such as rotamer populations about C–OMe bonds, indicated by 13C chemical shifts. Such studies provide deeper insights into the conformational preferences and electronic effects influencing the compound's behavior (A. Haines & M. S. Shandiz, 1981).
Aplicaciones Científicas De Investigación
-
Chemical Properties and Thermophysical Data
- Field : Chemistry and Thermophysics
- Application Summary : Methoxycyclohexane is a chemical compound with the formula C7H14O and a molecular weight of 114.1855 . It is used in various scientific studies for its thermophysical properties .
- Methods and Procedures : The thermophysical properties of Methoxycyclohexane are studied using various experimental and computational methods. These include measurements of boiling point, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and more .
- Results and Outcomes : The data obtained from these studies are critically evaluated and used to understand the behavior of Methoxycyclohexane under different conditions .
-
Oxidation of Saturated Hydrocarbons
- Field : Inorganic Chemistry
- Application Summary : Methoxycyclohexane is used in the study of the oxidation of saturated hydrocarbons .
- Methods and Procedures : In this application, Methoxycyclohexane is oxidized using manganese (III) complexes as catalysts in the presence of hydrogen peroxide or trichloroisocyanuric acid (TCCA) .
- Results and Outcomes : The results of these studies contribute to the process of saturated hydrocarbon functionalization .
-
Thermodynamics Research
- Field : Thermodynamics
- Application Summary : Methoxycyclohexane is used in thermodynamics research due to its unique properties .
- Methods and Procedures : The thermophysical properties of Methoxycyclohexane are studied using various experimental and computational methods .
- Results and Outcomes : The data obtained from these studies are used to understand the behavior of Methoxycyclohexane under different conditions .
-
Alkane Oxidation
- Field : Organic Chemistry
- Application Summary : Methoxycyclohexane is used in the study of alkane oxidation .
- Methods and Procedures : In this application, Methoxycyclohexane is oxidized using various catalysts .
- Results and Outcomes : The results of these studies contribute to the process of alkane functionalization .
-
Phase Change Data Research
- Field : Physical Chemistry
- Application Summary : Methoxycyclohexane is used in the study of phase change data .
- Methods and Procedures : The phase change properties of Methoxycyclohexane are studied using various experimental methods .
- Results and Outcomes : The data obtained from these studies are used to understand the behavior of Methoxycyclohexane under different conditions .
-
Alkane Halogenation
- Field : Organic Chemistry
- Application Summary : Methoxycyclohexane is used in the study of alkane halogenation .
- Methods and Procedures : In this application, Methoxycyclohexane is halogenated using various catalysts .
- Results and Outcomes : The results of these studies contribute to the process of alkane functionalization .
Safety And Hazards
While specific safety and hazard information for Methoxycyclohexane was not found, it’s important to handle all chemical substances with appropriate safety measures. For related compounds like Methylcyclohexane, exposure can cause irritation to the eyes, skin, nose, and throat, and may also cause dizziness and drowsiness .
Propiedades
IUPAC Name |
methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIHPNJQVDFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239268 | |
| Record name | Cyclohexyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methyl ether | |
CAS RN |
931-56-6 | |
| Record name | Cyclohexyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
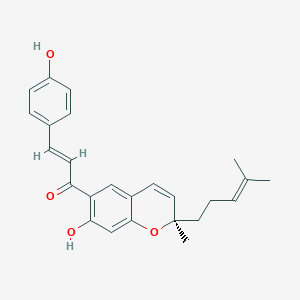
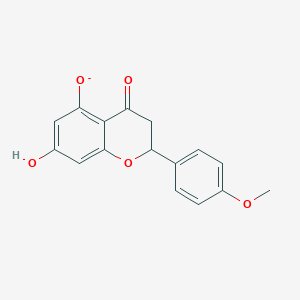

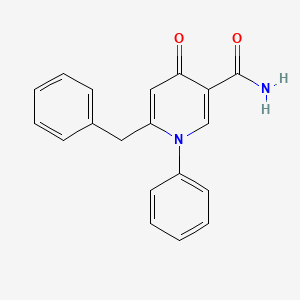
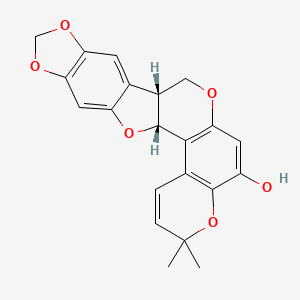
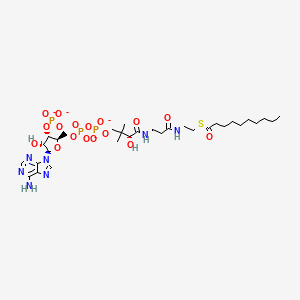
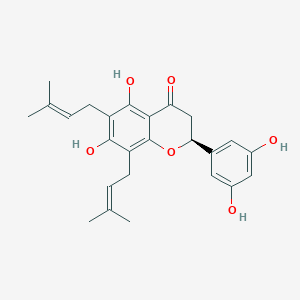
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
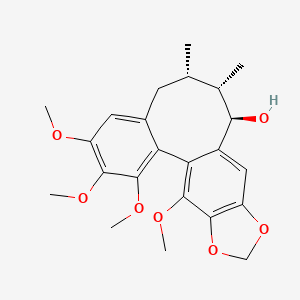
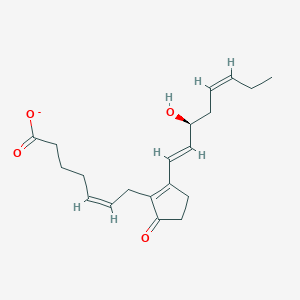
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
